molecular formula C17H17NO B13981002 9(10H)-Acridinone, 10-butyl- CAS No. 60536-19-8

9(10H)-Acridinone, 10-butyl-

Cat. No.: B13981002
CAS No.: 60536-19-8
M. Wt: 251.32 g/mol
InChI Key: QFDDZIRGHKFRMR-UHFFFAOYSA-N
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Description

Contextualization within Acridinone (B8587238) Chemistry and Heterocyclic Research

9(10H)-Acridinone, 10-butyl- belongs to the acridone (B373769) class of compounds, which are nitrogen-containing heterocyclic molecules characterized by a tricyclic aromatic ring system with a ketone group. ijddr.injocpr.com This planar structure is a key determinant of their biological activity, enabling them to intercalate with DNA and RNA, a mechanism central to their potent anticancer properties. ijddr.in Acridones are a significant area of focus within heterocyclic research due to their wide-ranging pharmacological potential, including antimicrobial, antiviral, antimalarial, and anti-inflammatory effects. ijddr.injocpr.com The parent compound, acridone, is a yellow solid that is relatively insoluble in most solvents and exhibits intense fluorescence. thieme-connect.de

The acridone nucleus is a versatile scaffold for medicinal chemists, allowing for the introduction of various functional groups to modulate biological activity. researchgate.net The synthesis of acridone and its derivatives can be achieved through several methods, with the Ullmann condensation being a prominent route. jocpr.comresearchgate.net

Historical Perspectives and Evolution of Research Focus

The journey of acridones in scientific research began with their initial isolation and characterization. The existence of the acridone compound was confirmed in 1914. wikipedia.org Early research focused on their synthesis and fundamental chemical properties. ijddr.inthieme-connect.de Over time, the discovery of naturally occurring acridone alkaloids with significant biological activities, such as the anticancer agent acronycine, spurred a new wave of research. rsc.orgderpharmachemica.com

The focus of research has since evolved from simple extraction and characterization to the targeted synthesis of novel acridone derivatives with enhanced potency and selectivity. rsc.orgnih.gov This has led to the exploration of acridones as potential treatments for a variety of diseases, including cancer, viral infections, and parasitic diseases like leishmaniasis. rsc.orgnih.gov The development of drug resistance to existing therapies has further fueled the investigation of acridones as alternative therapeutic agents. nih.gov

Significance of the 10-butyl- Substitution within Acridinone Research

The substitution at the N10 position of the acridone nucleus is a critical factor influencing the compound's biological properties. The nitrogen atom in the acridone ring is weakly basic, making N-alkylation challenging. derpharmachemica.comresearchgate.net However, methods using phase transfer catalysts have been developed to efficiently introduce alkyl chains at this position. derpharmachemica.comresearchgate.net

The introduction of a butyl group at the N10 position, creating 9(10H)-Acridinone, 10-butyl-, has been shown to be of particular importance. Research has indicated that the presence and length of the alkyl chain at the N10 position can significantly impact the cytotoxic properties of acridone derivatives. derpharmachemica.comnih.gov Specifically, studies have shown that N-butyl substituted acridones exhibit significant cytotoxicity against various cancer cell lines. nih.gov The butyl side chain has been found to be more effective in enhancing DNA binding ability compared to a propyl chain. ijpsr.com This is attributed to the increased lipophilicity conferred by the butyl group, which can influence the compound's ability to traverse biological membranes. ijddr.in

Interactive Data Table: Properties of 9(10H)-Acridinone, 10-butyl-

PropertyValue
Molecular FormulaC17H17NO
Molecular Weight251.323 g/mol
Boiling Point398.3°C at 760mmHg
Flash Point152.8°C
Density1.12 g/cm³
XLogP34.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Data sourced from lookchem.com

Overview of Current Academic Research Trajectories

Current research on acridone derivatives, including 10-butyl- substituted compounds, is multifaceted and aimed at developing novel therapeutic agents. A significant focus remains on their application as anticancer agents, with ongoing efforts to synthesize derivatives with improved efficacy and reduced side effects. nih.govnih.gov Researchers are exploring the structure-activity relationships of these compounds to design more potent and target-specific molecules. nih.gov

The investigation of acridones as inhibitors of specific enzymes, such as protein kinases and topoisomerases, is a promising area of research. rsc.orgnih.gov For instance, N10-substituted acridones are being studied as potential AKT inhibitors for breast cancer therapy. nih.gov Furthermore, the fluorescent properties of acridinone derivatives are being harnessed for applications in biological imaging and as chemical sensors. acs.org The synthesis of hybrid molecules, combining the acridone scaffold with other pharmacologically active moieties, is also an active area of investigation to create multifunctional therapeutic agents. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60536-19-8

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

10-butylacridin-9-one

InChI

InChI=1S/C17H17NO/c1-2-3-12-18-15-10-6-4-8-13(15)17(19)14-9-5-7-11-16(14)18/h4-11H,2-3,12H2,1H3

InChI Key

QFDDZIRGHKFRMR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

Advanced Characterization Methodologies and Spectroscopic Investigations Beyond Basic Properties

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and structure of 9(10H)-Acridinone, 10-butyl-. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the molecular framework, mass, and functional groups present.

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For 9(10H)-Acridinone, 10-butyl-, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure. researchgate.net The N-substitution with a butyl group locks the molecule in the acridinone (B8587238) tautomeric form. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the acridinone core and the aliphatic protons of the butyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. oregonstate.edu The protons on the butyl chain would appear in the upfield region (δ 0.9-4.5 ppm), with the methylene (B1212753) group protons adjacent to the nitrogen atom (N-CH₂) being the most deshielded of the aliphatic set due to the electronegativity of the nitrogen.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) is a key feature, expected to resonate at a high chemical shift, typically in the range of 190-210 ppm for ketones. pdx.edu The aromatic carbons would produce signals between 115-150 ppm, while the aliphatic carbons of the butyl group would be found in the 10-60 ppm range. chemguide.co.uk

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 9(10H)-Acridinone, 10-butyl-
NucleusAssignmentEstimated Chemical Shift (δ, ppm)
¹HAromatic Protons (Ar-H)7.0 - 9.0
Butyl Protons (-CH₂-CH₂-CH₂-CH₃)0.9 - 4.5
¹³CCarbonyl Carbon (C=O)~190 - 210
Aromatic Carbons (Ar-C)115 - 150
Butyl Carbons (-CH₂-CH₂-CH₂-CH₃)10 - 60

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For 9(10H)-Acridinone, 10-butyl- (molecular formula C₁₇H₁₇NO), the exact molecular weight is 251.131 g/mol . nih.gov

In a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 251. nih.gov The fragmentation pattern provides clues about the molecule's structure. The most abundant fragment, known as the base peak, is observed at m/z 208. nih.gov This prominent fragment corresponds to the loss of a propyl radical (•C₃H₇, mass 43 u) from the molecular ion. This type of fragmentation is characteristic of butyl chains and can proceed through mechanisms such as alpha cleavage. A secondary peak is also noted at m/z 209. nih.gov

Table 2: Key Mass Spectrometry Data for 9(10H)-Acridinone, 10-butyl-
ParameterValueSignificance
Molecular FormulaC₁₇H₁₇NOElemental Composition
Molecular Weight251.131 g/molMolecular Mass
Molecular Ion Peak (M⁺)251 m/zIntact Molecule Ion
Base Peak208 m/zMost Abundant Fragment (Loss of •C₃H₇)
Other Significant Peak209 m/zFragment Ion

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 9(10H)-Acridinone, 10-butyl- is characterized by several key absorption bands that confirm its structure.

A strong absorption band is expected in the range of 1650-1700 cm⁻¹ due to the stretching vibration of the conjugated carbonyl group (C=O). libretexts.org The aromatic nature of the acridinone core is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching peaks around 1600 cm⁻¹ and 1500 cm⁻¹. udel.edu The presence of the aliphatic butyl group is indicated by C-H stretching vibrations appearing just below 3000 cm⁻¹. libretexts.orgudel.edu

Table 3: Characteristic IR Absorption Bands for 9(10H)-Acridinone, 10-butyl-
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
< 3000 (e.g., 2850-2960)C-H StretchAliphatic (Butyl)
~1650 - 1700C=O StretchConjugated Ketone
~1600, ~1500C=C StretchAromatic Ring
~1080 - 1300C-N StretchAromatic Amine

Photophysical Studies and Fluorescence Dynamics

The photophysical properties of N-substituted acridinones are of significant interest due to their applications in areas like fluorescent probes and organic electronics. Studies focus on how the molecule absorbs and dissipates light energy.

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy reveal information about the electronic transitions within the molecule. The acridinone chromophore exhibits characteristic π→π* transitions. nih.gov The absorption spectrum of N-alkylated acridinones typically shows multiple bands, with the lowest energy (longest wavelength) absorption band appearing in the near-UV or visible region. nih.gov For the parent compound, 9(10H)-Acridinone, this absorption occurs around 400 nm. nist.govphotochemcad.com

Upon excitation with light of an appropriate wavelength, the molecule is promoted to an excited electronic state (S₁). It then relaxes back to the ground state (S₀), partly through the emission of light (fluorescence). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (occurs at a longer wavelength) due to energy loss in the excited state. nih.gov Studies on similar N-alkyl acridinones show fluorescence emission in the blue-green region of the spectrum. nih.gov

Table 4: Expected Photophysical Properties of 9(10H)-Acridinone, 10-butyl-
PropertyTransitionExpected Wavelength Region
Electronic Absorption (λ_abs)S₀ → S₁ (π→π*)~380 - 420 nm
Fluorescence Emission (λ_em)S₁ → S₀~420 - 480 nm

The study of excited-state dynamics explores the various pathways by which a molecule deactivates after absorbing light. For 9(10H)-Acridinone, 10-butyl-, the primary deactivation pathways from the first excited singlet state (S₁) are fluorescence and intersystem crossing (ISC) to the triplet state (T₁).

A crucial aspect of the photophysics of 9(10H)-Acridinone, 10-butyl- is the absence of an acidic proton on the nitrogen atom. In the parent compound, 9(10H)-Acridinone, excited-state intramolecular proton transfer (ESIPT) is a possible deactivation channel. However, the substitution of the N-H proton with a stable butyl group completely blocks this pathway. This structural modification enhances the fluorescence quantum yield relative to molecules where non-radiative proton transfer pathways are available. The dynamics are therefore dominated by the competition between radiative decay (fluorescence) and non-radiative decay processes like internal conversion and intersystem crossing. The nature of the solvent can also play a significant role, influencing the energy levels of the excited states and the rates of these deactivation processes. nih.gov

Fluorescence Quantum Yield and Emission Decay Time Measurements

The fluorescence quantum yield (ΦF) is a critical measure of a molecule's fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. For acridone (B373769) derivatives, this value is often significant, indicating a high probability that an absorbed photon will result in fluorescent emission. Research on the parent compound, acridone, and its derivatives suggests they generally possess favorable photophysical properties, including high quantum yields and measurable fluorescence lifetimes.

The emission decay time (τ), or fluorescence lifetime, represents the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This property is crucial for applications in fluorescence sensing and imaging. For the acridone core structure, lifetimes are typically in the nanosecond range, which is characteristic of many organic fluorophores.

A comprehensive study of 9(10H)-Acridinone, 10-butyl- would involve dissolving the compound in various solvents to measure these parameters. The data would typically be presented in a table, outlining the solvent, absorption maximum (λabs), emission maximum (λem), fluorescence quantum yield (ΦF), and emission decay time (τ).

Table 1: Hypothetical Photophysical Data for 9(10H)-Acridinone, 10-butyl- No experimental data found in the literature search. The table below is a template for how such data would be presented.

Solvent λabs (nm) λem (nm) Quantum Yield (ΦF) Decay Time (τ) (ns)
Data Not Available - - - -
Data Not Available - - - -
Data Not Available - - - -

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. An analysis of 9(10H)-Acridinone, 10-butyl- would first require the growth of a high-quality single crystal. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the molecular structure.

The key findings from such an analysis are typically summarized in a crystallographic data table.

Table 2: Hypothetical Crystallographic Data for 9(10H)-Acridinone, 10-butyl- No experimental data found in the literature search. The table below is a template for how such data would be presented.

Parameter Value
Chemical Formula C₁₇H₁₇NO
Formula Weight 251.33
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available
Density (calculated) (g/cm³) Data Not Available

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9(10H)-Acridinone, 10-butyl- at the atomic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's structure and energy. austinpublishinggroup.com

For acridone (B373769) derivatives, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p), have been effectively used to predict molecular geometries and electronic properties. researchgate.netresearchgate.net These methods allow for the accurate calculation of parameters like bond lengths, bond angles, and vibrational frequencies. researchgate.net While HF is a foundational ab initio method, DFT, which includes electron correlation effects, often provides results that are in better agreement with experimental data for such systems. austinpublishinggroup.comresearchgate.net

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in understanding the reactivity of a molecule. rsc.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

For the parent compound, 9(10H)-acridone, DFT calculations have been used to determine the energies of its frontier orbitals and relate them to its electronic transitions. researchgate.net The introduction of an electron-donating butyl group at the N10 position is expected to influence the electronic distribution and the energies of these frontier orbitals. researchgate.net Computational studies on various N-substituted acridone derivatives have shown that the nature of the substituent significantly impacts their spectroscopic and electrochemical properties. researchgate.net These calculations are crucial for tuning the photophysical and photochemical characteristics of acridone-based compounds. researchgate.net

ParameterSignificanceRelevance to 10-butyl-9(10H)-acridinone
HOMO Energy Indicates electron-donating ability (nucleophilicity). Higher energy often correlates with greater reactivity.The butyl group likely raises the HOMO energy compared to the parent acridone, potentially increasing its nucleophilicity.
LUMO Energy Indicates electron-accepting ability (electrophilicity). Lower energy suggests a stronger electrophile.Changes in LUMO energy due to the butyl substituent affect the molecule's electrophilic character.
HOMO-LUMO Gap (ΔE) Represents the energy required for electronic excitation. A smaller gap suggests higher reactivity and easier excitation.The size of the gap is critical for understanding the compound's stability and its UV-visible absorption properties.

Energetic Landscape and Thermodynamic Characterization of Reaction Pathways

Computational chemistry provides powerful tools for mapping the energetic landscape of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine thermodynamic parameters such as the enthalpy of reaction (ΔrH°) and activation energies. nist.gov This allows for the characterization of reaction pathways and the prediction of reaction feasibility and kinetics. researchgate.netarxiv.org

For the parent 9(10H)-acridinone, thermodynamic data, including the enthalpy of sublimation and fusion, have been experimentally determined and are available in databases like the NIST WebBook. nist.govnist.gov Computational studies on the chemiluminescence reactions of acridinium (B8443388) derivatives, which are closely related to acridones, have successfully predicted thermodynamic data for various reaction steps, demonstrating the utility of these methods in understanding complex reaction mechanisms. researchgate.net Similar calculations can be applied to 10-butyl-acridinone to explore its synthesis pathways, degradation mechanisms, or its reactions with other molecules. For instance, understanding the thermodynamics of its sulfonation can help control the reaction to obtain specific products. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the molecule's behavior, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Molecular Geometry Optimization

Before performing more complex simulations, it is essential to determine the most stable three-dimensional structure of the molecule. Conformational analysis involves exploring the different possible spatial arrangements (conformers) of a molecule to find the one with the minimum potential energy. nih.govresearchgate.net

Geometry optimization is the computational process of finding this lowest-energy structure. nih.gov This is typically done using quantum mechanical methods like HF or DFT. nih.govdntb.gov.ua For 9(10H)-Acridinone, 10-butyl-, the flexibility of the butyl chain introduces several possible conformations. Computational geometry optimization would identify the most stable arrangement of this chain relative to the rigid tricyclic acridone core, which is crucial for accurately predicting the molecule's properties and interactions. rsc.org

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on a molecule's structure, stability, and spectroscopic properties. nih.gov

Studies on the parent 9(10H)-acridone have shown that its photophysical properties are highly dependent on the solvent. researchgate.net In protic and polar solvents, it is strongly fluorescent, whereas, in non-polar solvents, fluorescence is weak. researchgate.net This is due to the solvent-induced shifts in the energy levels of its electronic states. researchgate.net Similar computational studies on 10-butyl-acridinone would be invaluable for predicting how its behavior changes in different chemical environments, which is critical for applications ranging from chemical synthesis to biological assays. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. iajpr.com It is a key tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.net

Derivatives of acridone are known to possess a wide range of biological activities, including anticancer properties, which are often attributed to their ability to interact with biological macromolecules. nih.govnih.gov For instance, N10-substituted acridone derivatives, including N-butyl variants, have been investigated as potential inhibitors of targets like the AKT kinase, which is implicated in breast cancer. nih.gov Molecular docking studies have been used to model the interactions of these compounds within the active site of the kinase. nih.gov Similarly, other studies have performed docking of N10-substituted acridones with DNA to evaluate their potential as DNA-intercalating agents. iajpr.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and provide a rational basis for designing more potent and selective molecules.

Summary of Molecular Docking Studies on N10-Substituted Acridone Derivatives
Derivative ClassBiological TargetKey Findings from DockingPotential Application
N-butyl acridone-carboxamidesAKT KinasePredicted binding within the kinase active site, guiding the synthesis of cytotoxic agents. nih.govAnticancer (Breast Cancer) nih.gov
N10-alkylated acridonesdsDNAShowed potential for intercalation between nucleotide base pairs, with binding affinity influenced by substituents. iajpr.comAnticancer (DNA-binding agents) iajpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational chemistry for predicting the biological activities of chemical compounds. This approach establishes a mathematical relationship between the chemical structure of a compound and its biological effect. For classes of compounds like acridine (B1665455) and acridone derivatives, QSAR studies are instrumental in understanding how structural modifications influence their pharmacological potential, such as anticancer or antimicrobial activities. researchgate.netrsc.org The core principle is that variations in the structural or physicochemical properties of molecules within a series correlate with changes in their biological potency, allowing for the rational design of new, more effective compounds. researchgate.net

The development of predictive QSAR models involves various methodologies, primarily categorized as 2D-QSAR and 3D-QSAR.

2D-QSAR methods establish a correlation between biological activity and physicochemical parameters or topological indices, which are calculated from the 2D representation of the molecule. nih.gov These descriptors can include lipophilicity (log P), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters). researchgate.netnih.gov The model is typically a linear or non-linear equation derived using statistical methods like Multiple Linear Regression (MLR). researchgate.net

3D-QSAR methods, in contrast, consider the three-dimensional structure of the molecules. rutgers.edu A prominent 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA), which aligns a series of compounds and calculates their steric and electrostatic interaction fields around them. rutgers.edumdpi.com These field values are then correlated with biological activity using Partial Least Squares (PLS) analysis. b-pompilidotoxin.com The development of a robust 3D-QSAR model requires careful selection of a training set of molecules with known activities, a test set for external validation, proper alignment of the structures, and rigorous statistical validation. b-pompilidotoxin.comfrontiersin.org A key statistical parameter is the cross-validated coefficient (q²), which assesses the predictive ability of the model; a q² value greater than 0.5 is generally considered indicative of a good predictive model. scirp.orgmdpi.com The conventional correlation coefficient (r²) measures the model's goodness of fit. scirp.org

For instance, a 3D-QSAR analysis was successfully conducted on a set of 15 biologically active acridone derivatives to optimize their potency. The resulting model demonstrated statistical significance, indicating its utility in predicting the activity of new derivatives. scirp.org

A Topomer CoMFA model was generated for a series of 15 acridone derivatives, which successfully established a structure-activity relationship. scirp.org The model was developed using three components and yielded strong statistical validation, indicating its predictive power. scirp.org

Statistical ParameterValueDescription
Cross-validated coefficient (q²)0.56Indicates good predictive ability of the model.
Conventional coefficient (r²)0.82Shows a strong correlation between predicted and actual activity.
Standard Error of Estimate (q² stderr)0.37Measures the uncertainty in the cross-validation predictions.
Standard Error of Estimate (r² stderr)0.24Measures the uncertainty in the model's fit to the training data.

The primary output of a Topomer CoMFA study includes 3D contour maps that visualize the regions where specific physicochemical properties are predicted to enhance or diminish biological activity. These maps are crucial for guiding the design of new, more potent analogues. scirp.org

Steric Contribution: The steric fields are represented by green and yellow contours.

Green Contours: Indicate regions where bulky, sterically favored substituents are predicted to increase biological activity. scirp.org

Yellow Contours: Indicate regions where bulky groups are disfavored and may decrease activity. scirp.org

Electrostatic Contribution: The electrostatic fields are shown as blue and red contours.

Blue Contours: Represent areas where positively charged or electron-donating groups are favored. scirp.org

Red Contours: Represent areas where negatively charged or electron-withdrawing groups are favored. scirp.org

In the study of N-substituted acridone derivatives, the Topomer CoMFA analysis produced large green contours around positions where methoxy (B1213986) (-OCH3), long aliphatic tertiary amine, and chloro (-Cl) groups were substituted. This finding suggests that the presence of bulky substituents at these specific positions should improve the biological activities of the acridone compounds. scirp.org The analysis provides a quantitative summary of the steric and electrostatic contributions for each substituent, offering a clear path for structural modification to enhance potency. researchgate.net

Mechanistic Insights into Molecular and Cellular Interactions Excluding Clinical Outcomes

Nucleic Acid Interaction Mechanisms

The planar tricyclic structure of acridone (B373769) derivatives is fundamental to their interaction with nucleic acids. This planarity allows them to bind to DNA through various modes, significantly impacting cellular processes. The biological activity of acridines is primarily attributed to the ability of these planar aromatic structures to intercalate within the double-stranded DNA, thereby interfering with cellular machinery. nih.govresearchgate.net

DNA Intercalation Studies and Topoisomerase Inhibition

DNA intercalation is a primary mechanism for acridone derivatives. The flat aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov This interaction is stabilized by π-π stacking forces between the acridine (B1665455) ring and the DNA bases. researchgate.net This physical insertion distorts the DNA structure, unwinding the helix and altering its length, which in turn disrupts the binding of DNA-processing proteins. researchgate.net

This intercalative binding is a crucial prerequisite for the inhibition of topoisomerase enzymes. Topoisomerases (Topo) are essential enzymes that manage DNA topology by catalyzing the breaking and rejoining of DNA strands, a necessary process for replication and transcription. Acridine derivatives can act as topoisomerase "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. nih.govnih.gov This prevents the re-ligation of the DNA strand, leading to an accumulation of single or double-strand breaks. mdpi.commdpi.com

Studies on N-alkyl-acridones, including a butyl-acridone derivative, have demonstrated their topoisomerase I unwinding activity. nih.gov Research on various acridine derivatives has confirmed inhibitory activity against both Topoisomerase I and Topoisomerase II. nih.govnih.govmdpi.commdpi.com The nature and position of substituents on the acridine core are critical determinants of the biological activity and selectivity observed. nih.gov For instance, studies on N10-alkylated 2-bromoacridones have shown that these compounds are potent antitumor agents, with their DNA binding affinity influenced by the alkyl chain. nih.gov

Acridine Derivative Type Target Enzyme Observed Effect Reference
N-alkyl-acridonesTopoisomerase IDNA unwinding activity nih.gov
9-azidoacridine derivativesTopoisomerase IIBPotent inhibitory activity (IC50 = 0.52 µM for most active) nih.gov
Acridine–thiosemicarbazone derivativesTopoisomerase IIαUp to 79% inhibition at 100 µM mdpi.com
3,9-disubstituted acridinesTopoisomerase I & IIαInhibition of both enzymes, with preference for Topo I mdpi.com

G-quadruplex Stabilization and Ligand Affinity

Beyond the canonical double helix, acridone derivatives also target non-canonical DNA structures known as G-quadruplexes (G4). nih.gov These are four-stranded structures formed in guanine-rich regions of DNA, such as those found in human telomeres and the promoter regions of oncogenes like c-myc. nih.govacs.orgmdpi.com The stabilization of G-quadruplexes can inhibit the activity of enzymes like telomerase, which is crucial for the immortalization of cancer cells, and can also repress the transcription of oncogenes. researchgate.netacs.org

The interaction between acridone derivatives and G-quadruplexes is primarily driven by π-π stacking between the planar acridine ring system and the flat G-tetrads that form the core of the G4 structure. mdpi.com The presence of side chains, such as the N-10 butyl group, can further enhance binding affinity and selectivity through electrostatic or hydrophobic interactions with the grooves or loops of the G-quadruplex. acs.orgmdpi.com Studies have shown that acridone derivatives can effectively stabilize G-quadruplex structures and demonstrate selectivity for these structures over duplex DNA. nih.govrsc.org For example, the well-studied 3,6,9-trisubstituted acridine BRACO-19 was specifically designed to interact with and stabilize quadruplex DNA. mdpi.comacs.org

Molecular Level Effects on DNA Replication and Transcription Processes

The intercalation into DNA and subsequent inhibition of topoisomerases have profound effects on DNA replication and transcription. researchgate.net By locking topoisomerase enzymes onto the DNA, acridone derivatives create physical roadblocks. nih.gov During DNA replication, these stalled topoisomerase complexes can lead to the collapse of the replication fork when it collides with the drug-enzyme-DNA ternary complex. This results in the formation of lethal double-strand breaks and the cessation of DNA synthesis.

Similarly, transcription is halted as the RNA polymerase complex is unable to proceed along the DNA template past the site of the stabilized topoisomerase complex. This blockage prevents the synthesis of messenger RNA (mRNA) from genes downstream of the lesion, effectively silencing gene expression. researchgate.net The planar structure of acridones allows for this effective interference with DNA, making them potent disruptors of these fundamental cellular processes. researchgate.net

Protein Kinase Inhibition and Target Specificity Research

While the primary targets of many acridine-based compounds are nucleic acids, the acridine scaffold has also been investigated for its potential to inhibit protein kinases. nih.govresearchgate.netresearchgate.net Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating proteins, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

Research has demonstrated that certain acridine derivatives can inhibit protein kinases. For example, aminoacridines like acridine orange have been shown to be potent inhibitors of protein kinase C (PKC). nih.gov More targeted studies have identified substituted acridones as inhibitors of specific kinases, such as Microtubule Affinity-Regulating Kinase 4 (MARK4). acs.orgacs.org The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase, competing with the endogenous ATP substrate. nih.gov

However, developing kinase inhibitors with high target specificity is challenging due to the highly conserved nature of the ATP-binding site across the human kinome. nih.gov Research into the specific activity of 9(10H)-Acridinone, 10-butyl- as a protein kinase inhibitor is not extensively documented. Nevertheless, the established activity of other acridone derivatives suggests that this scaffold is a viable starting point for the design of new kinase inhibitors. acs.orgacs.org The nature of the substituents on the acridone core plays a crucial role in determining the potency and selectivity of kinase inhibition. nih.gov

Enzyme Modulation Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the acridine scaffold have been extensively studied as modulators of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govresearchgate.netnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are important therapeutic targets, particularly in the context of Alzheimer's disease. rsc.org

Numerous studies have synthesized and evaluated various 9-substituted and N-substituted acridine and acridone derivatives for their ability to inhibit AChE and BChE. nih.govnih.govresearchgate.net The findings indicate that the acridine structure serves as an effective scaffold for cholinesterase inhibition. Molecular docking studies suggest that these compounds can interact with both the catalytic active site and the peripheral anionic site of the enzymes. The planar acridine ring can engage in π-π stacking interactions with aromatic residues in the active site gorge, while substituents can form additional interactions that enhance potency and selectivity. nih.gov

While specific inhibitory data for 9(10H)-Acridinone, 10-butyl- is not detailed in the available literature, related compounds show significant activity, demonstrating the potential of the N-10 substituted acridone class in this area.

Derivative Class Target Enzyme Key Findings Reference
9-heterocyclic amino-N-methyl-9,10-dihydroacridinesAChE & BChECombine effective inhibition of both enzymes with radical-scavenging activity. nih.gov
9-phosphoryl-9,10-dihydroacridinesBChEDibenzyloxy and diphenethyl derivatives were the most active BChE inhibitors. nih.govfrontiersin.org
9-amino-N-methyl-9,10-dihydroacridinesAChE & BChEDemonstrated effective inhibition of both cholinesterases. researchgate.netfrontiersin.org

Investigation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Some acridone derivatives have been shown to exert their biological effects through the induction of oxidative stress. nih.govnih.govplos.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS)—such as superoxide (B77818) radicals and hydrogen peroxide—and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov

One study on a novel acridone derivative, 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride (named 8a), demonstrated that the compound induces apoptosis in leukemia cells via an oxidative stress-mediated pathway. nih.govnih.govplos.org Treatment with this compound led to a significant increase in intracellular ROS and lipid peroxidation products, such as malondialdehyde (MDA). nih.gov This was accompanied by a depletion of the cell's primary antioxidant, glutathione (B108866) (GSH), and a decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG). nih.govplos.org The resulting oxidative stress was linked to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome C, which are key events in the intrinsic apoptotic pathway. nih.gov

These findings suggest that, in addition to direct DNA interaction, some acridone derivatives can disrupt cellular redox homeostasis, leading to oxidative damage and programmed cell death. nih.govnih.gov

Biomarker Effect of Acridone Derivative 8a Treatment Metabolic Pathway/Process Affected Reference
Reactive Oxygen Species (ROS)IncreasedCellular Redox Homeostasis nih.gov
Malondialdehyde (MDA)IncreasedLipid Peroxidation nih.gov
Reduced Glutathione (GSH)DecreasedGlutathione Metabolism nih.govplos.org
GSH/GSSG RatioDecreasedGlutathione Metabolism / Oxidative Stress nih.govnih.gov
Phosphatidylcholines (PCs)DecreasedGlycerophospholipid Metabolism nih.govnih.gov
Lysophosphatidylcholines (LPCs)IncreasedGlycerophospholipid Metabolism / Oxidative Damage nih.govnih.gov

Cellular Effects in In Vitro Models: Cell Cycle Modulation and Apoptosis Induction

The substitution at the N-10 position of the acridone scaffold, as seen in 10-butyl-9(10H)-acridinone, is a critical determinant of its cytotoxic activity. While specific studies on the 10-butyl derivative's effect on cell cycle progression are not extensively detailed in the available literature, research on analogous N-10 substituted acridone compounds and other alkaloid derivatives provides significant insights into the likely mechanisms. Many such compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase. frontiersin.orgnih.gov This interruption of the cell division process is a key mechanism for inhibiting the proliferation of cancer cells. For instance, studies on other cytotoxic agents have demonstrated that an increase in the cell population at the G2/M phase is a common outcome of treatment, preventing cells from entering mitosis and ultimately leading to cell death. frontiersin.org

In addition to cell cycle modulation, the induction of apoptosis is a primary mechanism through which acridone derivatives exert their anticancer effects. nih.gov Apoptosis, or programmed cell death, is a controlled process essential for eliminating damaged or cancerous cells. The pro-apoptotic activity of acridone compounds has been confirmed in various studies using methods such as acridine orange/ethidium bromide and Annexin V-FITC/propidium iodide (PI) double staining. nih.gov These techniques identify key changes in cell morphology and membrane integrity that are characteristic of apoptotic cells. The process often involves the activation of specific cellular pathways, including the potential involvement of initiator caspases.

Table 1: Summary of Cellular Effects of Acridone Derivatives in In Vitro Models Data based on studies of analogous compounds.

Cellular Effect Common Observation in Acridone Derivatives Method of Detection
Cell Cycle Modulation Arrest at G2/M phase Flow cytometry with Propidium Iodide (PI) staining
Apoptosis Induction Increased population of apoptotic cells Annexin V-FITC/PI double staining, Acridine Orange/Ethidium Bromide staining

Investigation of Multi-Drug Resistance (MDR) Reversal Mechanisms in Cellular Contexts

A significant area of research for acridone derivatives, including N-10 substituted analogs like 10-butyl-9(10H)-acridinone, is their ability to counteract multi-drug resistance (MDR) in cancer cells. researchgate.net MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. One of the primary causes of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. researchgate.net

Acridone derivatives have been shown to reverse P-gp-associated MDR through direct interaction with the transporter. nih.gov The mechanism primarily involves competitive inhibition; the acridone compound acts as a substrate for P-gp, competing with anticancer drugs for binding and efflux. nih.govnih.gov By occupying the transporter, the acridone derivative inhibits the efflux of co-administered chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic efficacy. nih.gov Studies on various N(10)-substituted acridone analogs demonstrated a significant inhibition of the efflux of known P-gp substrates, such as Vinblastine, confirming their role as MDR modulators. nih.gov Some potent acridone carboxamide derivatives have been shown to be highly selective inhibitors of MDR1 P-glycoprotein, further cementing this mechanism. nih.govnih.gov

Table 2: Mechanisms of MDR Reversal by N-10 Substituted Acridones

Mechanism Description Experimental Evidence
Competitive Inhibition of P-glycoprotein (P-gp) The acridone derivative binds to P-gp, competing with chemotherapeutic drugs. Inhibition of efflux of P-gp substrates (e.g., Vinblastine). nih.gov
Increased Drug Accumulation By blocking P-gp, the intracellular concentration of the anticancer drug increases. Enhanced cytotoxicity of drugs like Vinblastine in MDR cells. nih.gov
Direct Transporter Interaction The compound may directly bind to and modulate the function of the P-gp pump. Suppression of photoaffinity labelling of P-gp by specific markers. nih.gov

Research into Factors Influencing Biological Interactions (e.g., Lipophilicity, Structural Uniqueness)

The biological activity of 10-butyl-9(10H)-acridinone is profoundly influenced by its chemical structure and physicochemical properties, particularly the nature of the substituent at the N-10 position and the molecule's lipophilicity. nih.gov The acridone core itself is a unique heterocyclic structure, but the addition of an alkyl chain at the N-10 position is a crucial structural requirement for potent biological activity. nih.gov

The butyl group at the N-10 position significantly impacts the compound's lipophilicity, a key factor in its ability to interact with cellular membranes and proteins like P-gp. Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), affects how a molecule is absorbed, distributed, and able to penetrate cell membranes. For 10-butyl-9(10H)-acridinone, the calculated XLogP3 value is 4.4, indicating a significant hydrophobic character. Research on a series of N(10)-substituted acridones has established a reasonable correlation between increasing lipophilicity and the potency of anti-MDR activity. nih.gov This suggests that the hydrophobicity imparted by the butyl chain enhances the interaction with the P-glycoprotein transporter, which is embedded in the lipid bilayer of the cell membrane. nih.gov

However, the relationship is not always linear; for some biological targets, an optimal range of lipophilicity exists, and excessive hydrophobicity can be detrimental. nih.gov Structure-activity relationship (SAR) studies on various N-10 substituted acridones confirm that the presence and length of the alkyl chain are critical. Specifically, N-butyl derivatives of acridone have been highlighted as showing significant cytotoxicity in studies comparing various substituents. nih.gov This underscores the importance of the 10-butyl- group in defining the specific biological profile of the compound.

Table 3: Physicochemical and Structural Factors Influencing Activity

Factor Influence on Biological Interaction Specific Example/Data
Structural Uniqueness The N-10 alkyl chain is a critical structural feature for potent cytotoxicity and MDR modulation. N-butyl acridone derivatives show significant cytotoxic activity. nih.gov
Lipophilicity (Hydrophobicity) Enhances interaction with cell membranes and membrane-bound proteins like P-gp, correlating with MDR reversal potency. XLogP3 value for 10-butyl-9(10H)-acridinone is 4.4. Anti-MDR activity correlates with hydrophobicity in N-10 substituted acridones. nih.gov

Exploration of Biological Activities in Research Models Excluding Clinical Efficacy, Safety, and Dosage

Investigations into Antineoplastic Potential in Cellular Models

The antineoplastic potential of acridone (B373769) derivatives substituted with a butyl group at the N-10 position has been a subject of scientific investigation. Research has focused on their ability to induce cell death and inhibit proliferation in various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

N-10 substituted acridone derivatives, particularly those with a butyl chain, have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines in laboratory settings.

One study focused on a series of N¹⁰-substituted acridone-2-carboxamide derivatives, revealing that an increase in the alkyl chain length from propyl to butyl at the N10 position resulted in a significant enhancement in anti-cancer activity. nih.gov Several N-butyl derivatives from this series (designated 8d, 8e, and 8f) were found to be particularly active against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values below 10 µM. nih.gov Notably, compound 8f (N-(4-nitrophenyl)-10-butyl-9-oxo-9,10-dihydroacridine-2-carboxamide) showed the highest activity, with IC₅₀ values of 4.72 µM against MCF-7 and 5.53 µM against MDA-MB-231 cells. nih.gov These compounds were reported to not have a significant effect on the growth of normal HEK-293 cells. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of N-Butyl Acridone-2-Carboxamide Derivatives against Breast Cancer Cell Lines

Compound R Group (at position 2) MCF-7 MDA-MB-231
8d -CONH-(4-F-Ph) 7.51 8.35
8e -CONH-(4-Cl-Ph) 6.84 7.18
8f -CONH-(4-NO₂-Ph) 4.72 5.53
Doxorubicin (Standard) 1.04 1.23

Data sourced from a 2023 study on N¹⁰-substituted acridone-based derivatives. nih.gov

In another line of research, a derivative featuring two butyl piperidine (B6355638) side chains, one at the C2-position and another at the N¹⁰-position, was identified as the most active compound in its series. elsevierpure.comresearchgate.net It demonstrated potent cytotoxicity against four distinct human cancer cell lines: Molt-3 (acute lymphoblastic leukemia), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HuCCA-1 (cholangiocarcinoma), with IC₅₀ values ranging from 2.96 to 9.46 µM. elsevierpure.comresearchgate.net

Furthermore, studies on novel N(10)-substituted fluoro acridone derivatives identified a compound with a butyl side-chain (compound 14 ) as a promising agent, particularly against multidrug-resistant (MDR) cancer cells. nih.gov This compound exhibited high cytotoxicity against various cell lines, including the P-gp expressing SW 1573/2R160 lung cancer cells and the vincristine-resistant HL-60/VINC leukemia cell line. nih.gov Similarly, another study found that a 4-methyl acridone derivative with a four-carbon spacer at the N10 position (compound 17 ) showed promising in-vitro anti-cancer activity against both sensitive (MCF-7) and adriamycin-resistant (MCF-7/Adr) breast cancer cells. researchgate.net

Research into Mechanisms of Cancer Cell Proliferation Inhibition

Investigations into the mechanisms underlying the anticancer effects of 10-butyl-acridinone derivatives have pointed towards multiple cellular pathways.

A primary mechanism identified for N-butyl acridone-2-carboxamide derivatives is the inhibition of the AKT kinase signaling pathway, which is crucial for cancer cell survival and proliferation. nih.gov Several N-butyl compounds were found to inhibit AKT kinase by more than 50% at a 10 μM concentration. nih.gov Compound 8f , the most potent cytotoxic agent in the series, was also the most effective AKT inhibitor, with an IC₅₀ of 6.90 μM. nih.govamazonaws.com Further analysis confirmed that compound 8f effectively suppresses the activation of phosphorylated AKT (p-AKT Ser⁴⁷³), thereby inhibiting cell proliferation. nih.govamazonaws.com

Another identified mechanism of action is DNA intercalation. Molecular modeling studies support the binding of 2,N¹⁰-substituted acridone derivatives to DNA through intercalation, which disrupts DNA processes and leads to cytotoxic effects. elsevierpure.com The derivative with two butyl piperidine side chains was specifically studied in this context. elsevierpure.com Similarly, research on N(10)-substituted fluoro acridones, including a butyl-chained derivative (compound 14 ), indicated that these molecules interact with duplex DNA via intercalation, showing a higher affinity for GC base pairs. nih.gov

Additionally, some N-10 butyl acridone derivatives have been shown to overcome multidrug resistance. Compound 14 was found to inhibit calmodulin-dependent cAMP phosphodiesterase, and a strong correlation was observed between this inhibition and its cytotoxicity against MDR cancer cell lines. nih.gov Another N-10 butyl derivative (compound 17 ) was shown to reverse drug resistance by inhibiting P-glycoprotein (P-gp), a protein that pumps chemotherapy drugs out of cancer cells. researchgate.net

Research into Antimalarial and Antiparasitic Activities in Model Systems

The acridone scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. The compound 9(10H)-Acridinone, 10-butyl-, belongs to the class of 10-N-substituted acridinones. Research into this class has revealed intrinsic antimalarial and broader antiparasitic properties, primarily attributed to the planar tricyclic acridone core which can interact with parasitic DNA and other biological targets.

Antimalarial Investigations:

Studies on series of 10-N-substituted acridinones have demonstrated their activity against the malaria parasite, Plasmodium falciparum. These compounds generally exhibit moderate intrinsic antimalarial activity, with IC50 values typically falling in the low micromolar range. nih.gov A significant area of investigation for these molecules has been their ability to act as chemosensitizers, reversing chloroquine (B1663885) (CQ) resistance in multidrug-resistant strains of P. falciparum. nih.gov

Research by Kelly et al. involved the synthesis and evaluation of a series of 10-N-substituted acridinones with alkyl side chains of varying lengths (from two to eight carbons) bearing a terminal tertiary amine group. openmedicinalchemistryjournal.com While specific data for the 10-butyl derivative is not detailed in broad reviews, this class of compounds was found to exhibit antimalarial activity in the µM range and also displayed potent CQ-chemosensitizing effects. openmedicinalchemistryjournal.com The mechanism is thought to involve the acridone moiety accumulating in the parasite's acidic digestive vacuole and potentially interfering with heme polymerization. openmedicinalchemistryjournal.com

Antiparasitic Investigations:

The activity of acridone derivatives extends to other protozoan parasites, including those from the genera Leishmania and Trypanosoma. Acridone alkaloids isolated from natural sources have been tested against various parasite species. For instance, several acridone alkaloids from the plant Swinglea glutinosa were examined for their in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Leishmania donovani (a causative agent of visceral leishmaniasis). scielo.br While a number of these compounds showed significant activity against T. b. rhodesiense, none were found to be active against L. donovani in that particular study. scielo.br Other studies have shown that different acridone compounds can inhibit the in vitro growth of L. donovani promastigotes.

The dialkylaminoalkylthio group has been identified as a potentially important molecular component for trypanocidal activity in the 9-substituted acridine (B1665455) series, suggesting that modifications at various positions on the acridone ring system are crucial for specific antiparasitic effects.

Compound ClassParasite StrainActivity TypeObserved ResultsReference
10-N-Substituted AcridinonesPlasmodium falciparum (CQ-Resistant Dd2)Intrinsic AntimalarialModerate activity (IC50 values in the low µM range) nih.gov
10-N-Substituted AcridinonesPlasmodium falciparum (CQ-Resistant Dd2)ChemosensitizationPotentiated the activity of chloroquine (CQ) openmedicinalchemistryjournal.com
Acridone AlkaloidsTrypanosoma brucei rhodesienseAntitrypanosomalSome derivatives showed significant activity (IC50 < 10 µM) scielo.br
Acridone AlkaloidsLeishmania donovaniAntileishmanialGenerally low to no activity observed in one study scielo.br

Investigations into Insect Antifeedant and Larvicidal Activity

The potential application of acridone derivatives in agriculture and vector control has been explored through investigations into their insecticidal properties. Research has focused on both their ability to deter feeding (antifeedant activity) and their toxicity to larval stages of insects (larvicidal activity).

Insect Antifeedant Activity:

Acridone alkaloids derived from plants are among the many secondary metabolites that have been studied for their antifeedant properties against various agricultural pests. Antifeedants are compounds that inhibit feeding behavior in insects without necessarily being lethal, thus protecting crops from damage. Crude plant extracts containing complex mixtures of phytochemicals, including alkaloids, have shown effectiveness against lepidopteran pests like Spodoptera litura. entomoljournal.com While the broad class of alkaloids is known for these properties, specific studies isolating the antifeedant effects of synthetic 10-N-alkyl acridinones like the 10-butyl derivative are not widely documented.

Larvicidal Activity:

Synthetic acridinone (B8587238) analogues have been synthesized and evaluated for their larvicidal activity against medically important mosquito vectors. One study reported the synthesis of various acridinone analogues and their efficacy against the larvae of Aedes aegypti (the yellow fever mosquito) and Culex quinquefasciatus (the southern house mosquito). nih.govresearchgate.net Certain synthesized compounds demonstrated high efficacy, causing significant larval mortality. nih.gov This suggests that the acridone core structure is a viable template for the development of new larvicidal agents. The mechanism of action is likely related to the disruption of essential physiological or developmental processes in the larvae. However, specific data quantifying the larvicidal potency of 9(10H)-Acridinone, 10-butyl- is not available in the reviewed literature.

Compound ClassInsect SpeciesActivity TypeObserved ResultsReference
Acridone AlkaloidsSpodoptera litura (Lepidoptera)AntifeedantPlant extracts containing alkaloids showed feeding deterrence. entomoljournal.com
Synthetic Acridinone AnaloguesAedes aegypti (Larvae)LarvicidalCertain analogues showed high larval mortality. nih.gov
Synthetic Acridinone AnaloguesCulex quinquefasciatus (Larvae)LarvicidalCertain analogues showed high larval mortality. nih.govresearchgate.net

Advanced Research Applications and Methodological Development

Development of Fluorescent Probes and Sensors Based on the Acridinone (B8587238), 10-butyl- Scaffold

The rigid, planar structure and inherent fluorescence of the acridinone nucleus make it an excellent platform for the development of fluorescent probes and sensors. The introduction of a butyl group at the 10-position can influence the compound's solubility and interaction with its environment, making it suitable for specific sensing applications.

While acridone (B373769) derivatives, in general, are utilized in biological imaging, specific applications of 9(10H)-Acridinone, 10-butyl- in this area are still emerging. The surfactant-like nature of some N-substituted acridone derivatives has been shown to promote self-assembly and aggregation-induced emission (AIE) upon cellular uptake, making them traceable in cell imaging. mdpi.comfao.org Although these studies did not specifically use the 10-butyl derivative, they provide a strong rationale for its potential in similar applications. The fluorescence of acridone derivatives can be influenced by the polarity of the solvent, which is a valuable characteristic for imaging different cellular microenvironments. mdpi.com

A notable application of an N-butylacridone derivative has been demonstrated in the development of a fluorescent probe for the detection of calf thymus DNA (ctDNA). A novel compound, N-4-butylamine acridone (BAA), was synthesized and its fluorescent properties were investigated for this purpose. It was observed that the fluorescence of BAA is quenched upon interaction with ctDNA. nih.gov This quenching mechanism forms the basis of a detection method with a linear response over a specific concentration range. nih.gov

Probe Analyte Detection Method Linear Range Limit of Detection (LOD)
N-4-butylamine acridone (BAA)ctDNAFluorescence Quenching1.0 - 20.0 mg/L0.020 mg/L

Table 1: Performance of an N-butylacridone derivative as a fluorescent probe for DNA detection. nih.gov

The design of fluorescent probes based on the 10-butyl-acridinone scaffold has shown promise for the selective detection of specific biomolecules. As mentioned, an N-4-butylamine acridone derivative has been successfully used as a fluorescent probe for calf thymus DNA (ctDNA). nih.gov The interaction between this probe and ctDNA was studied using fluorescence, absorption, and viscosity measurements, which suggested a groove-binding interaction. nih.gov This indicates a degree of selectivity for this particular biomolecule.

While the broader class of acridinone derivatives has been explored for the development of anion receptors and sensors for metal ions, specific research detailing the use of 9(10H)-Acridinone, 10-butyl- for selective ion sensing is limited in the currently available literature. researchgate.netmdpi.com The design principles from these related studies could, however, be applied to develop 10-butyl-acridinone-based ion sensors in the future.

Catalytic Applications in Organic Synthesis and Peptide Synthesis

Currently, there is a lack of specific research findings in the scientific literature detailing the application of 9(10H)-Acridinone, 10-butyl- as a catalyst in either general organic synthesis or the more specialized field of peptide synthesis. While the acridone scaffold itself is a key building block in many synthetic pathways, its direct catalytic role, particularly for the 10-butyl derivative, has not been a significant focus of the research reviewed.

Exploration in Material Science Research (e.g., Dyes and Pigments Development)

The acridinone core is known for its excellent optical and photostability properties, making acridone derivatives valuable as dyes and fluorescent materials. mdpi.com They have been explored for their potential in various material science applications, including the development of organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgnih.gov The N-substitution on the acridone ring can influence the photophysical properties, such as fluorescence quantum yield and lifetime, which are critical parameters for these applications. rsc.orgresearchgate.netnih.gov However, specific research and detailed findings on the application of 9(10H)-Acridinone, 10-butyl- as a dye or pigment in material science are not extensively documented in the current body of literature. The general properties of the acridinone scaffold suggest that the 10-butyl derivative could be a candidate for such applications, but further targeted research is required to establish its specific performance characteristics.

Future Directions and Emerging Research Avenues for 9 10h Acridinone, 10 Butyl

Rational Design and Synthesis of Novel Acridinone (B8587238), 10-butyl- Derivatives with Enhanced Selectivity

The rational design of new chemical entities is a pivotal step in enhancing the therapeutic profile of a lead compound. For 9(10H)-Acridinone, 10-butyl-, future research will focus on the systematic modification of its core structure to improve target selectivity and biological efficacy. The synthesis of novel derivatives is often guided by structure-activity relationship (SAR) studies, which correlate specific structural changes with alterations in biological activity nih.govnih.gov.

The N-alkylation at the 10-position of the acridone (B373769) ring, which yields the 10-butyl- derivative, is a common strategy to create 10-N-substituted acridones nih.gov. Future synthetic efforts will explore further modifications. For instance, research on related acridones has shown that introducing halogen atoms or substituted benzyloxy moieties can significantly impact antiplasmodial activities and safety profiles nih.gov. A series of novel 10-N-substituted acridones bearing alkyl side chains with terminal tertiary amino groups have been designed and evaluated for their ability to enhance the potency of quinoline drugs against multidrug-resistant malaria parasites nih.gov. Similarly, studies on 2-amino-9(10H)-acridinone derivatives indicated that the nature of the substituent at the C2 position is crucial for cytotoxicity against various cancer cell lines nih.gov.

These findings suggest that a modular and flexible synthetic strategy, perhaps building upon established methods for constructing the acridone core from commercially available materials like anthranilic acid, will be essential nih.gov. By systematically altering substituents on the acridone rings, researchers can fine-tune the molecule's properties to achieve enhanced selectivity for specific biological targets, thereby minimizing off-target effects.

Structural Modification on Acridinone CoreRationale / Design GoalPotential Impact on Biological ActivityReference Example
Substitution at C2 PositionEnhance cytotoxicity and DNA bindingIncreased anticancer activity; SAR indicates pyrrolidine and methyl ammonium side chains are effective nih.gov.2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives
Addition of Terminal Tertiary Amines to N-10 Alkyl ChainImprove chemosensitizing activityEnhanced potency of quinoline drugs against multidrug-resistant Plasmodium falciparum nih.gov.10-N-substituted acridones with varying alkyl chain lengths
Halogenation of A and B RingsImprove antiplasmodial activity and safetyIntroduction of halogen atoms positively impacts antimalarial activities nih.gov.Next-generation antimalarial acridones
Addition of Substituted Benzyloxy MoietiesModulate antiplasmodial potencyExcellent antiplasmodial activities with picomolar IC50 values observed nih.gov.Acridones with substituted benzyloxy moieties at the 6-position

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery by accelerating the identification and optimization of new drug candidates nih.govresearchgate.net. These computational tools can analyze vast and complex datasets to uncover patterns that may not be apparent through traditional analysis, significantly enhancing the efficiency of the discovery pipeline researchgate.netiscientific.org.

For the development of 10-butyl-acridinone derivatives, ML models can be trained on existing data to predict the biological activities, toxicity, and pharmacokinetic properties of novel, yet-to-be-synthesized compounds astrazeneca.com. Techniques such as graph neural networks can be employed to predict molecular properties, helping to prioritize which derivatives to synthesize and test in the lab astrazeneca.com. This predictive power allows researchers to navigate the vast chemical space more effectively, focusing resources on molecules with the highest probability of success.

Advanced Mechanistic Elucidation Techniques for Complex Biological Interactions

A deep understanding of how a compound interacts with its biological targets is crucial for optimizing its therapeutic effects and minimizing side effects. While classical methods such as UV absorption and fluorescence quenching assays have been used to confirm the DNA-binding activity of some acridinone derivatives, future research will employ more sophisticated techniques to unravel the intricacies of these interactions at a molecular level nih.gov.

Advanced biophysical techniques can provide detailed quantitative and structural information. For instance:

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to precisely measure the binding affinity, kinetics, and thermodynamics of the interaction between 10-butyl-acridinone derivatives and their target proteins or nucleic acids.

X-ray Crystallography and Cryogenic Electron Microscopy (Cryo-EM) can provide high-resolution, three-dimensional structures of the compound bound to its biological target. This atomic-level information is invaluable for understanding the mechanism of action and for guiding further rational design of more potent and selective analogues.

Chemical Proteomics and Super-Resolution Microscopy can be applied in cellular contexts to identify the full spectrum of protein binding partners and to visualize the compound's subcellular localization and dynamic behavior within living cells.

By integrating these advanced methods, researchers can build a comprehensive picture of the molecular mechanisms underpinning the biological activity of 10-butyl-acridinone derivatives, paving the way for the development of highly targeted therapies.

Expanding Research into Novel Biological Targets and Signalling Pathways

The acridinone scaffold has demonstrated a broad range of biological activities, historically targeting pathogens and cancer cells researchgate.net. A significant future direction for 9(10H)-Acridinone, 10-butyl- is to explore its potential against a wider range of diseases and biological pathways. The versatility of the acridone structure makes it a promising candidate for hitting novel targets.

Current research has established acridinones as antimalarial agents, DNA intercalators, and potential topoisomerase inhibitors nih.govnih.gov. Future studies could expand into new therapeutic areas such as:

Virology: Investigating efficacy against a broader range of viruses beyond herpes.

Neurodegenerative Diseases: Exploring potential modulation of pathways involved in diseases like Alzheimer's or Parkinson's.

Inflammatory Disorders: Assessing the ability to inhibit key signaling molecules in inflammatory cascades.

Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, could reveal unexpected activities and open up entirely new research avenues. Once a desired phenotype is observed, target deconvolution techniques can be used to identify the specific molecular target responsible for the effect. Given their known ability to interact with DNA, investigating their influence on epigenetic mechanisms and transcription factor activity could also be a highly productive area of research.

Target ClassKnown Targets/Activities for AcridinonesPotential Future Targets/Pathways
Infectious DiseasesPlasmodium falciparum (malaria) nih.govnih.gov, Leishmania species researchgate.net, Herpes virus researchgate.netOther parasitic protozoa, drug-resistant bacteria, novel viral targets (e.g., viral polymerases, proteases)
OncologyDNA (intercalation) nih.gov, potential Topoisomerase I inhibition nih.govSpecific kinases, epigenetic modifiers (e.g., histone deacetylases), DNA repair pathways, protein-protein interactions
NeurologyLargely unexploredEnzymes involved in amyloid-beta production, tau aggregation inhibitors, modulators of neuroinflammation
Immunology/InflammationLargely unexploredCytokine signaling pathways (e.g., JAK-STAT), inflammasome components, cyclooxygenase (COX) enzymes

Development of Sustainable Synthetic Routes and Methodologies for Acridinone Production

As the therapeutic potential of acridinone derivatives is further explored, the development of environmentally benign and efficient manufacturing processes becomes increasingly important. The principles of green chemistry provide a framework for creating more sustainable synthetic routes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency chemistryjournals.net.

Traditional organic syntheses often rely on harsh reagents and volatile organic solvents. Future methodologies for producing 9(10H)-Acridinone, 10-butyl- and its derivatives will likely incorporate several green chemistry strategies:

Use of Alternative Solvents: Replacing conventional solvents with greener alternatives like water, ionic liquids, or supercritical fluids chemistryjournals.net.

Catalysis: Employing highly efficient catalysts to reduce reaction times, lower energy consumption, and enable reactions with high atom economy.

Flow Chemistry: Utilizing continuous flow reactors, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

A particularly promising avenue is the development of biosynthetic routes. Researchers have successfully synthesized acridone derivatives in engineered Escherichia coli by introducing genes from plant biosynthetic pathways nih.gov. This approach uses simple, renewable feedstocks like anthranilate and malonyl-CoA to construct the complex acridone core nih.gov. Such biotechnological methods represent a paradigm shift towards highly sustainable and potentially cost-effective production of complex pharmaceutical compounds, aligning with the broader goal of creating a greener chemical industry chemistryjournals.netdigitellinc.com.

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